molecular formula C16H16Cl2O3 B5215089 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B5215089
M. Wt: 327.2 g/mol
InChI Key: PBHXBHQDYXTMNJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3 It is characterized by the presence of two chlorine atoms, a methoxy group, and a phenoxypropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method involves the following steps:

    Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at the desired positions.

    Etherification: Reaction of the chlorinated benzene with 4-methoxyphenol to form the phenoxypropoxy group.

    Coupling Reaction: Use of coupling agents such as palladium catalysts to link the intermediate compounds, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the phenoxypropoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dechlorinated or modified phenoxypropoxy derivatives.

Scientific Research Applications

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-[3-(4-methoxyphenoxy)propoxy]benzene
  • 1,2-Dichloro-3-[3-(4-hydroxyphenoxy)propoxy]benzene
  • 1,2-Dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene

Uniqueness

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-12-6-8-13(9-7-12)20-10-3-11-21-15-5-2-4-14(17)16(15)18/h2,4-9H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXBHQDYXTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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